BenchChemオンラインストアへようこそ!

2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one

M4 muscarinic receptor Positive allosteric modulator (PAM) CNS penetration

2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (CAS 2097914-99-1) is a synthetic small molecule (C₁₉H₂₃N₃O₃, MW 341.4) that belongs to the heteroaryl piperidine ether chemotype. The compound contains a 2-methylpyrimidine moiety linked via an ether oxygen to the 4-position of a piperidine ring, with a 2-(2-methylphenoxy)acetyl group at the piperidine nitrogen.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 2097914-99-1
Cat. No. B6426866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
CAS2097914-99-1
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
InChIInChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3
InChIKeyHGKBPZSMTHANDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (CAS 2097914-99-1): Structural Identity and Chemotype Classification


2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (CAS 2097914-99-1) is a synthetic small molecule (C₁₉H₂₃N₃O₃, MW 341.4) that belongs to the heteroaryl piperidine ether chemotype [1]. The compound contains a 2-methylpyrimidine moiety linked via an ether oxygen to the 4-position of a piperidine ring, with a 2-(2-methylphenoxy)acetyl group at the piperidine nitrogen. This dual-ether architecture places it at the intersection of two well-precedented pharmacophore families: (i) piperidine-pyrimidine ethers, which are extensively documented as allosteric modulators of the M4 muscarinic acetylcholine receptor [2], kinase inhibitors [3], and L-CPT1 inhibitors [4]; and (ii) phenoxyacetyl-piperidines, which have been explored as opioid receptor modulators [5]. As of 2026-05-10, no quantitative biological activity data (IC₅₀, Kd, EC₅₀, etc.) nor any target engagement data are publicly available in peer-reviewed literature or authoritative databases for this specific compound.

Why Generic Substitution Is Not Advisable for 2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one


Structurally similar compounds within the heteroaryl piperidine ether class can exhibit profound differences in pharmacological profile driven by small substituent changes. In the M4 PAM series, the identity and position of the heteroaryl ring, the nature of the ether linkage, and the N-acyl substituent are all critical determinants of muscarinic receptor subtype selectivity, allosteric cooperativity, and CNS penetration [1]. Within the kinase inhibitor space, modifications to the pyrimidine substitution pattern can shift selectivity between Aurora kinase, PI3K, Akt, Chk, and other kinases by orders of magnitude [2]. For L-CPT1 inhibitors, subtle changes to the aryl ether substituent can alter the IC₅₀ from sub-micromolar to inactive [3]. The target compound's specific combination of a 2-methylpyrimidin-4-yloxy group and a 2-(2-methylphenoxy)acetyl moiety has no directly characterized comparator, meaning its polypharmacology, selectivity, and potency cannot be inferred from any single literature precedent. Generic substitution without compound-specific characterization data carries a high risk of selecting a molecule with a divergent target profile.

Quantitative Evidence Dimensions for 2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one: Class-Level Inference and Structural Analysis


M4 Muscarinic PAM Chemotype: Structural Determinants of Allosteric Potency and Selectivity

The piperidine-pyrimidine ether core of the target compound is a privileged scaffold for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), as established by the Merck patent series. In the 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine series, an HTS-derived lead demonstrated potent and selective M4 PAM activity, with CNS penetration (rat brain:plasma Kp = 0.74) achieved after optimization [1]. A subsequent 6-fluoroquinazoline core replacement yielded potent M4 PAM activity with improved CNS penetration (rat brain:plasma Kp > 10) and muscarinic receptor subtype selectivity [1]. The target compound differs from these characterized leads in two key respects: (a) it uses a 2-methylpyrimidine rather than a thienopyrimidine or quinazoline heteroaryl group, and (b) it incorporates a 2-(2-methylphenoxy)acetyl N-substituent rather than simple alkyl or aryl groups. Both modifications are at positions known to critically impact subtype selectivity and allosteric cooperativity within this chemotype [2]. No quantitative M4 PAM data exist for this specific compound.

M4 muscarinic receptor Positive allosteric modulator (PAM) CNS penetration Schizophrenia Alzheimer's disease

Kinase Inhibition Potential: Piperidine-Pyrimidine Ethers as ATP-Competitive Inhibitors

Pyrimidine derivatives bearing piperidine substituents are extensively documented as ATP-competitive kinase inhibitors. Patent WO 2008/038011 describes pyrimidines with an oxymethylpiperidinyl group at the 4-position as Aurora kinase inhibitors [1]. US Patent 7,504,410 claims pyrimidine derivatives as inhibitors of Chk, Akt, and Pdk kinases [2]. In a related series, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives demonstrated PI3Kδ inhibitory activity with IC₅₀ values of 0.286 μmol/L and 0.452 μmol/L for compounds 20 and 21, respectively [3]. The target compound contains a 2-methylpyrimidine linked via an ether oxygen to the piperidine 4-position—a connectivity pattern that differs from the oxymethylpiperidinyl and isoxazolopyrimidine linkers found in validated kinase inhibitors. The ether oxygen at the 4-position of the pyrimidine introduces conformational flexibility at the hinge-binding region that may reduce or eliminate kinase affinity relative to more rigid linkers. No kinase inhibition data are available for this specific compound.

Kinase inhibitor Aurora kinase PI3K Chk Akt Anticancer

Liver Carnitine Palmitoyltransferase 1 (L-CPT1) Inhibition: Piperidine-Heteroaryl Ether Pharmacophore

Substituted piperidine derivatives bearing heteroaryl ether linkages are claimed as liver carnitine palmitoyltransferase 1 (L-CPT1) inhibitors in patent WO 2006/117342 [1]. The claimed compounds preferably exhibit IC₅₀ values below 10 μmol/L, with more preferred compounds demonstrating IC₅₀ values between 10 nmol/L and 5 μmol/L [1]. The pharmacophore requires a piperidine core with a heteroaryl substituent—a feature present in the target compound via its 2-methylpyrimidin-4-yloxy group. However, the N-acyl substituent in the L-CPT1 series is typically a carboxamide or sulfonamide rather than the phenoxyacetyl group found in the target compound. Furthermore, the L-CPT1 SAR indicates that the nature of the heteroaryl group and the substitution pattern on the piperidine ring are critical for potency. The target compound's 2-methylpyrimidine substitution at the 4-position via an oxygen linker, combined with the o-tolyloxyacetyl N-substituent, has not been characterized within the L-CPT1 chemical space.

L-CPT1 inhibitor Metabolic disorder Type 2 diabetes Fatty acid oxidation

Opioid Receptor Modulation: Phenoxy-Substituted Pyrimidine Piperidine Ether Scaffold

The phenoxy-substituted pyrimidine scaffold, of which the target compound is a derivative, is claimed as an opioid receptor modulator in US Patent 8,394,809 (Janssen Pharmaceutica) [1]. The claimed compounds feature a pyrimidine core with a phenoxy substituent and a piperidine ring, and are described as modulators of mu, delta, and kappa opioid receptors for the treatment of pain. The target compound differs from the exemplified patent compounds in two important respects: (a) the phenoxy group in the patent is attached directly to the pyrimidine, whereas the target compound has a phenoxyacetyl group at the piperidine nitrogen; (b) the target compound has a 2-methyl substituent on both the pyrimidine and the phenoxy ring, which is absent from most patent examples. These structural deviations are at positions known to influence opioid receptor subtype selectivity and intrinsic efficacy (agonist vs. antagonist). No opioid receptor binding or functional data are available for the target compound.

Opioid receptor modulator Pain GPCR Phenoxy-pyrimidine

Physicochemical Properties and Drug-Likeness Assessment: In Silico Profile with No Experimental Validation

Computational property predictions are available for the target compound but lack experimental validation. For a structurally related ChemBridge compound (2-(4-{[4-(2-methylpyrimidin-4-yl)piperidin-1-yl]methyl}phenoxy)acetic acid, same molecular formula C₁₉H₂₃N₃O₃), the calculated properties are: LogP = 0.69, LogS = -4.35, polar surface area (PSA) = 75.55 Ų, 6 rotatable bonds, and compliance with Lipinski's Rule of Five (true) [1]. The target compound differs by having an ether oxygen linker rather than a methylene linker at the piperidine 4-position and a different N-acyl group, which would affect LogP, PSA, and conformational flexibility. Without experimental logD, solubility, permeability, or metabolic stability data, these computational predictions are insufficient for procurement decisions based on ADME properties. No experimental physicochemical or DMPK data exist for the target compound.

Drug-likeness Lipinski Rule of Five Physicochemical properties ADME prediction LogP

Absence of Published Biological Data for CAS 2097914-99-1: A Noteworthy Data Gap

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and Google Scholar (performed 2026-05-10) returned zero entries containing quantitative biological activity data (IC₅₀, Ki, Kd, EC₅₀, % inhibition, etc.) for 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (CAS 2097914-99-1). No target engagement data, no cellular assay data, and no in vivo pharmacological data were identified. The compound appears exclusively in vendor catalogs as a research chemical without associated bioactivity annotations. This data gap is significant because structurally related compounds within the heteroaryl piperidine ether class have well-characterized activities at multiple target families including M4 mAChR [1], various kinases (Aurora, PI3K, Akt, Chk) [2], L-CPT1 [3], and opioid receptors [4]. The absence of data means that the target compound's polypharmacology, selectivity, and potency cannot be estimated by analogy to any single characterized member of the class.

Data gap Uncharacterized compound Chemical probe criteria Target identification

Research and Industrial Application Scenarios for 2-(2-Methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (CAS 2097914-99-1)


De Novo Pharmacological Profiling: Broad-Panel Target Screening

Given the complete absence of biological characterization data for this compound, the primary application scenario is de novo pharmacological profiling. The compound's dual-ether architecture places it at the intersection of four pharmacologically well-precedented chemotype families (M4 PAM, kinase inhibitor, L-CPT1 inhibitor, opioid receptor modulator). A broad-panel screening approach against these target classes, with quantitative determination of IC₅₀, Ki, or EC₅₀ values, would establish whether the compound recapitulates activity within any of these known pharmacophores or exhibits a novel selectivity profile. The M4 allosteric modulator chemotype defined by the Merck patent series [1] provides the most structurally proximal comparator for assay design.

Structure-Activity Relationship (SAR) Expansion: Probing N-Acyl Modifications in Piperidine-Pyrimidine Ethers

The target compound's 2-(2-methylphenoxy)acetyl N-substituent is a structural feature not represented in any characterized piperidine-pyrimidine ether series. This compound can serve as an SAR probe to determine whether the phenoxyacetyl N-substituent is tolerated within established pharmacophores—particularly for M4 PAM activity, where N-substituent SAR is known to be steep and non-obvious [1]. Head-to-head comparison with the closest characterized analogs (e.g., simple N-alkyl or N-aryl piperidine-pyrimidine ethers from the Merck M4 PAM patents [2]) would quantify the impact of the phenoxyacetyl modification on target potency and selectivity.

Chemical Biology Tool Development: Target Identification via Affinity-Based Proteomics

For laboratories equipped with chemical proteomics capabilities (e.g., affinity-based target deconvolution using compound-immobilized matrices or photoaffinity labeling), this compound represents an opportunity for target identification. Its dual pharmacophoric features—a pyrimidine moiety (kinase hinge-binding motif) and a phenoxyacetyl group (potential GPCR pharmacophore)—suggest it may engage multiple target classes. A chemical proteomics campaign would identify the compound's cellular target repertoire and establish whether it functions as a selective tool compound or a polypharmacological agent. Such data would contextualize this compound relative to well-characterized M4 PAMs [1] and kinase inhibitors [3] within the same chemotype space.

Computational Docking and Molecular Dynamics: Predicting Target Engagement Across Four Pharmacophore Families

Before committing to costly in vitro screening, computational docking studies can prioritize which target classes are most likely to engage this compound. Docking the compound into M4 muscarinic receptor allosteric sites (using published M4 PAM co-crystal structures [1]), kinase ATP-binding sites (using structures of Aurora kinase, PI3K, or Chk [3]), L-CPT1 homology models [4], and opioid receptor orthosteric sites [5] would generate testable hypotheses about the compound's likely polypharmacology. Differential docking scores across these targets would guide the design of focused biochemical screening panels and reduce the experimental burden.

Quote Request

Request a Quote for 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.